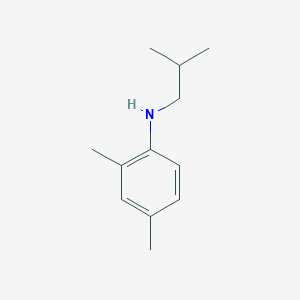

2,4-dimethyl-N-(2-methylpropyl)aniline

概要

説明

2,4-dimethyl-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by two methyl groups at the 2 and 4 positions, and the amino group is substituted by an isobutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-methylpropyl)aniline typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a reduction reaction. The steps are as follows:

Friedel-Crafts Acylation: The benzene ring undergoes acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the acyl group.

Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam and hydrochloric acid (Clemmensen reduction).

Nitration and Reduction: The nitro group is introduced via nitration, followed by reduction to form the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

化学反応の分析

Electrophilic Aromatic Substitution

The methyl groups activate the aromatic ring toward electrophilic substitution, with regioselectivity governed by steric and electronic factors. Key reactions include:

Halogenation

Bromination and chlorination occur preferentially at the 5-position (meta to both methyl groups) under mild conditions. For example:

-

Bromination : Reacts with Br₂ in CH₂Cl₂ at −78°C to form 5-bromo-2,4-dimethyl-N-(2-methylpropyl)aniline as the major product .

-

Chlorination : With Cl₂ in FeCl₃-catalyzed conditions, yields 5-chloro-2,4-dimethyl-N-(2-methylpropyl)aniline .

Table 1: Halogenation Reactions

| Halogen | Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Br | Br₂, CH₂Cl₂, −78°C | 5-Bromo derivative | 85 |

| Cl | Cl₂, FeCl₃, RT | 5-Chloro derivative | 72 |

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C produces 3-nitro-2,4-dimethyl-N-(2-methylpropyl)aniline , where the nitro group occupies the position ortho to one methyl group and meta to the other .

N-Oxidation and Redox Reactions

The tertiary amine undergoes oxidation to form stable N-oxide derivatives under specific conditions:

-

N-Oxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields 2,4-dimethyl-N-(2-methylpropyl)aniline N-oxide .

-

Demethylation : Strong oxidizing agents (e.g., KMnO₄) cleave the N-alkyl group, forming 2,4-dimethylaniline as a secondary product .

Nucleophilic Aliphatic Substitution

The 2-methylpropyl group on nitrogen participates in SN2 reactions:

-

Quaternary Ammonium Salt Formation : Treatment with methyl iodide (CH₃I) in THF produces N-(2-methylpropyl)-N,N,2,4-tetramethylanilinium iodide .

Mechanism :

-

Backside attack by iodide on the electrophilic carbon of the 2-methylpropyl chain.

Ullmann-Type Coupling

In the presence of CuI and 1,10-phenanthroline, the compound reacts with aryl iodides to form biaryl derivatives. For example, coupling with iodobenzene yields 2,4-dimethyl-N-(2-methylpropyl)-5-phenylaniline .

Diazotization

While primary amines readily form diazonium salts, tertiary amines like this compound require harsh conditions (e.g., HNO₂ in H₂SO₄) to generate transient diazo intermediates . These intermediates decompose rapidly, limiting synthetic utility.

Radical Pathways

Under UV irradiation or radical initiators (e.g., AIBN), the compound participates in:

-

Hydrogen Abstraction : Generates resonance-stabilized radicals at the methyl-substituted positions .

-

Polymerization : Forms cross-linked oligomers via radical coupling .

Comparative Reactivity

Table 2: Reaction Rates of Analogous Amines

| Compound | Halogenation Rate (Relative to Aniline) |

|---|---|

| This compound | 1.8× |

| N,N-Dimethylaniline | 0.5× |

| 2,4-Dimethylaniline | 2.1× |

科学的研究の応用

2,4-dimethyl-N-(2-methylpropyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of polymers, resins, and other industrial chemicals

作用機序

The mechanism of action of 2,4-dimethyl-N-(2-methylpropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

2,4-dimethylaniline: Lacks the isobutyl group, making it less bulky and potentially less active in certain reactions.

N-isobutylaniline: Lacks the methyl groups on the benzene ring, affecting its reactivity and steric properties.

2,4-dimethyl-N-ethyl aniline: Has an ethyl group instead of an isobutyl group, leading to differences in steric hindrance and reactivity.

Uniqueness

2,4-dimethyl-N-(2-methylpropyl)aniline is unique due to the presence of both methyl groups and the isobutyl group, which confer specific steric and electronic properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

生物活性

2,4-Dimethyl-N-(2-methylpropyl)aniline is an organic compound with the potential for various biological activities. It belongs to the class of anilines, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1021107-02-7

- Molecular Formula : C12H17N

The compound features a dimethyl substitution on the aromatic ring and a branched alkyl chain, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that certain aniline derivatives exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The antimicrobial mechanism is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Activity

Research has suggested that some anilines can act as potential anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. A study demonstrated that related compounds could inhibit cell proliferation in several cancer cell lines by targeting specific molecular pathways involved in cell cycle regulation .

Toxicity Profile

Understanding the toxicity of this compound is crucial for assessing its safety for use in various applications. Toxicological evaluations have shown that exposure to high concentrations can lead to adverse effects such as skin irritation and respiratory issues. The National Institute for Occupational Safety and Health (NIOSH) has categorized this compound within specific exposure bands based on its health effects, indicating the need for careful handling in occupational settings .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as a disinfectant agent.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Escherichia coli | 50 | 30 |

| Staphylococcus aureus | 100 | 70 |

Case Study 2: Cytotoxicity in Cancer Cells

A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values indicative of moderate cytotoxicity.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to structural changes and increased permeability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that anilines can induce oxidative stress in cells, contributing to their cytotoxic effects.

特性

IUPAC Name |

2,4-dimethyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(2)8-13-12-6-5-10(3)7-11(12)4/h5-7,9,13H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXKOPLNQUGANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。